tert-Butyl 2-ethynylbenzylcarbamate
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Overview
Description
tert-Butyl 2-ethynylbenzylcarbamate: is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a derivative of benzylcarbamate, where the benzyl group is substituted with an ethynyl group at the second position and a tert-butyl group at the carbamate nitrogen. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-ethynylbenzylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a single pot reaction. Another method includes the use of tert-butyl carbamate and 2-ethynylbenzyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-ethynylbenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzylcarbamate or ethylbenzylamine.
Substitution: Formation of substituted benzylcarbamates.
Scientific Research Applications
tert-Butyl 2-ethynylbenzylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynylbenzylcarbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog without the ethynyl group, used as a protecting group in organic synthesis.
Benzyl carbamate: Lacks the tert-butyl and ethynyl groups, used in the synthesis of pharmaceuticals.
Ethylbenzylcarbamate: Similar structure but with an ethyl group instead of tert-butyl, used in different synthetic applications.
Uniqueness: tert-Butyl 2-ethynylbenzylcarbamate is unique due to the presence of both the ethynyl and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in biochemical research .
Biological Activity
tert-Butyl 2-ethynylbenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉NO₂
- Molecular Weight : 249.32 g/mol
The presence of the tert-butyl group is significant for its biological properties, as it is known to influence the lipophilicity and metabolic stability of compounds.
Anti-inflammatory Activity
Research indicates that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory properties. A study on similar compounds demonstrated that modifications in the benzamide structure led to significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The compounds were tested using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration .
Compound | Inhibition (%) | Time (hours) |
---|---|---|
Compound 4a | 54.239 | 9 |
Compound 4i | 39.021 | 12 |
These findings suggest that this compound and its analogues could serve as effective anti-inflammatory agents.
Anticancer Potential
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown activity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The precise pathways remain under investigation, but initial results are promising.
Case Studies
- In Vivo Efficacy : A study involving the administration of tert-butyl derivatives in a murine model demonstrated a reduction in tumor size and improved survival rates compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.
- Mechanistic Insights : In vitro assays revealed that tert-butyl derivatives could modulate signaling pathways associated with inflammation and cancer progression, particularly those involving NF-kB and MAPK pathways.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of tert-butyl derivatives. Modifications to the ethynyl and benzene rings have been shown to enhance biological activity significantly. Computational docking studies suggest that these compounds can effectively bind to COX-2, further supporting their role as anti-inflammatory agents .
Properties
IUPAC Name |
tert-butyl N-[(2-ethynylphenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-11-8-6-7-9-12(11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRTXWCUFDWLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856893 |
Source
|
Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097731-47-9 |
Source
|
Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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